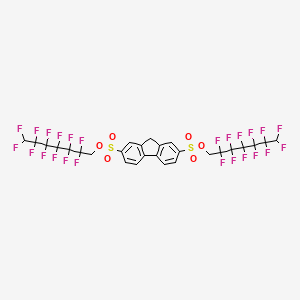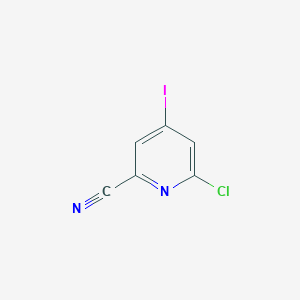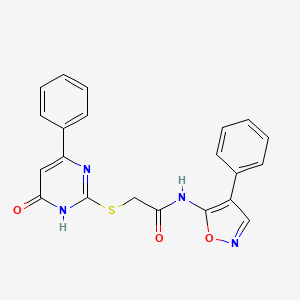
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2,2,2-trifluoroacetamide is a synthetic compound characterized by the presence of a trifluoroacetamide group and a tert-butoxy functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2,2,2-trifluoroacetamide typically involves multi-step processes:
Formation of the tert-butoxy intermediate: : The reaction often starts with a tert-butyl hydroxy compound, which undergoes nucleophilic substitution to introduce the tert-butoxy group.
Piperazine attachment: : The tert-butoxy intermediate reacts with a piperazine derivative under controlled conditions to form the hydroxypropylpiperazine intermediate.
Trifluoroacetylation: : The final step involves the reaction of the hydroxypropylpiperazine intermediate with trifluoroacetic anhydride to introduce the trifluoroacetamide group.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Automation and continuous flow reactors may also be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the hydroxypropyl group.
Reduction: : The compound can be reduced to modify the functional groups, potentially leading to the formation of secondary amines or alcohols.
Substitution: : The tert-butoxy and trifluoroacetamide groups can undergo nucleophilic substitution reactions, introducing different substituents to the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Reducing agents like lithium aluminium hydride and sodium borohydride are typically used.
Substitution: : Various nucleophiles, such as alkoxides or amines, can be used under basic or acidic conditions.
Major Products
Oxidation: : The major products often include aldehydes or ketones.
Reduction: : The major products include alcohols or secondary amines.
Substitution: : The products vary depending on the nucleophile used, resulting in different substituted derivatives.
Applications De Recherche Scientifique
This compound has diverse applications in scientific research:
Chemistry: : It is used as a building block in organic synthesis for developing novel compounds.
Biology: : Its derivatives are studied for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: : The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : It is utilized in the development of advanced materials and pharmaceuticals.
Mécanisme D'action
The mechanism by which N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2,2,2-trifluoroacetamide exerts its effects can be attributed to its interaction with molecular targets such as enzymes or receptors. The trifluoroacetamide group can interact with active sites, while the piperazine moiety can enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
When compared to other compounds with similar structures, such as N-(2-(4-(3-methoxy-2-hydroxypropyl)piperazin-1-yl)ethyl)-2,2,2-trifluoroacetamide, this compound stands out due to the presence of the tert-butoxy group, which can influence its chemical reactivity and biological activity. Other similar compounds include N-(2-(4-(3-ethoxy-2-hydroxypropyl)piperazin-1-yl)ethyl)-2,2,2-trifluoroacetamide and N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperidin-1-yl)ethyl)-2,2,2-trifluoroacetamide.
Propriétés
IUPAC Name |
2,2,2-trifluoro-N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28F3N3O3/c1-14(2,3)24-11-12(22)10-21-8-6-20(7-9-21)5-4-19-13(23)15(16,17)18/h12,22H,4-11H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCFWFCXWAZFRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CN1CCN(CC1)CCNC(=O)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}ethan-1-one](/img/structure/B2611016.png)
![N-[(3-methoxyphenyl)methyl]-2-(2,4,5-trimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B2611017.png)
![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-cyanophenyl)acetamide](/img/structure/B2611019.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2611026.png)
![2-{[4-Fluoro-3-(trifluoromethyl)phenyl]amino}ethan-1-ol](/img/structure/B2611027.png)
![N-[(2-chloropyridin-4-yl)sulfonyl]-2,3,4-trimethoxybenzamide](/img/structure/B2611028.png)

![N-(2-bromobenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2611031.png)
![5-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2611033.png)
![2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2611035.png)

![5-[(2-ethoxyethyl)sulfanyl]-1,3-dimethyl-7-(2-methylphenyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2611037.png)
